
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one is an organic compound that features a bromocyclopropyl group attached to a hydroxybutanone backbone. This compound is of interest due to its unique structure, which combines a strained cyclopropyl ring with functional groups that can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one typically involves the bromination of cyclopropane derivatives followed by functional group transformations. One common method includes the treatment of cyclopropanecarboxylate with bromine to form bromocyclopropane, which can then be further reacted to introduce the hydroxybutanone moiety .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic substitution (SN2) using reagents like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 3-(1-Bromocyclopropyl)-3-oxobutan-2-one.
Reduction: 3-(1-Bromocyclopropyl)-3-hydroxybutan-2-ol.
Substitution: 3-(1-Azidocyclopropyl)-3-hydroxybutan-2-one.
Aplicaciones Científicas De Investigación
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromocyclopropyl group can undergo nucleophilic substitution, while the hydroxy and carbonyl groups can participate in oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Bromocyclopropane: A simpler analog with only the bromocyclopropyl group.
Cyclopropyl bromide: Another related compound with a bromine atom attached to a cyclopropyl ring.
Cyclopropanol: A compound with a hydroxyl group attached to a cyclopropyl ring.
Uniqueness
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one is unique due to the combination of a strained cyclopropyl ring with both bromine and hydroxybutanone functional groups. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry .
Propiedades
Número CAS |
80345-22-8 |
|---|---|
Fórmula molecular |
C7H11BrO2 |
Peso molecular |
207.06 g/mol |
Nombre IUPAC |
3-(1-bromocyclopropyl)-3-hydroxybutan-2-one |
InChI |
InChI=1S/C7H11BrO2/c1-5(9)6(2,10)7(8)3-4-7/h10H,3-4H2,1-2H3 |
Clave InChI |
GHLMVSMYAWHXHS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(C1(CC1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


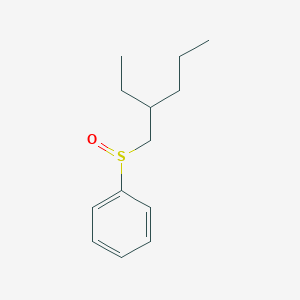
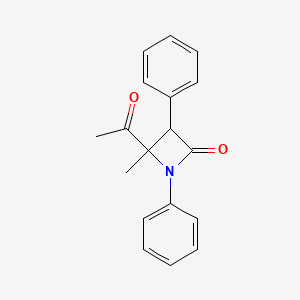

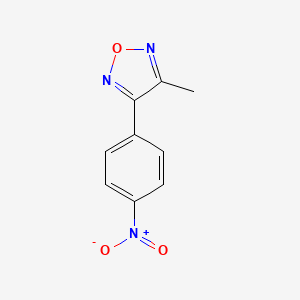
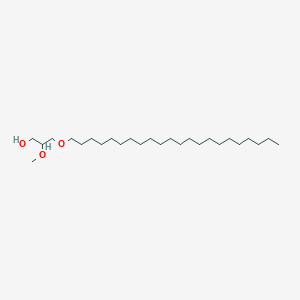
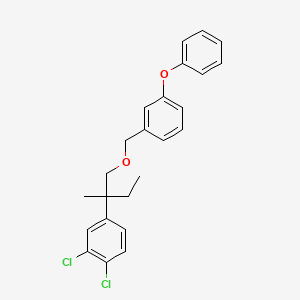
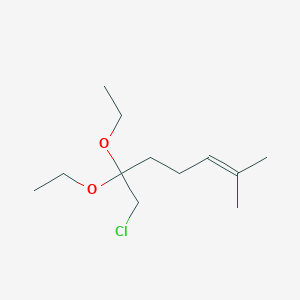
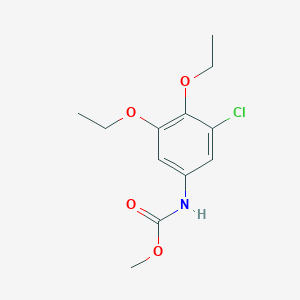

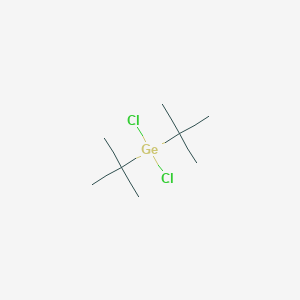
![4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate](/img/structure/B14418762.png)
![1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum](/img/structure/B14418764.png)
![2,5,11-Trimethyl-9,10-dioxo-9,10-dihydro-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14418777.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
